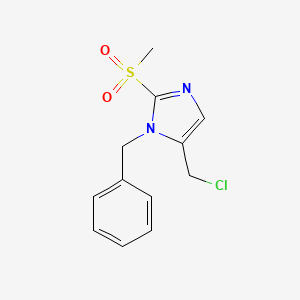

1-Benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole

説明

1-Benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a substituted imidazole derivative featuring three key substituents:

- Benzyl group at position 1 (N1), providing steric bulk and aromatic interactions.

- Methanesulfonyl group at position 2, contributing to electron-withdrawing effects and solubility modulation.

特性

IUPAC Name |

1-benzyl-5-(chloromethyl)-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c1-18(16,17)12-14-8-11(7-13)15(12)9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMYCJMNGSGNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.

Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or similar reagents in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

1-Benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:

Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the methanesulfonyl group.

Coupling reactions: The benzyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Cyclooxygenase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2). A series of 5-substituted imidazole derivatives, including this compound, were synthesized and evaluated for their inhibitory activities. Notably, one derivative exhibited an IC50 value of 0.71 µM against COX-2, indicating potent activity comparable to established inhibitors like Celecoxib . The docking studies suggest that the methylsulfonyl group facilitates effective hydrogen bonding with critical amino acids in the COX-2 active site, enhancing selectivity and potency.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation . The structure of the compound allows for interactions that may inhibit pro-inflammatory mediators.

Antiproliferative Activity

Another area of interest is the antiproliferative effects against various cancer cell lines. Derivatives of imidazole compounds have shown promising results in inhibiting cell proliferation in cancer models. For instance, related compounds have demonstrated significant activity against breast cancer cell lines (MDA-MB-231), with some exhibiting IC50 values as low as 16.38 μM . This suggests that modifications to the imidazole structure can enhance anticancer properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The following key points summarize findings from recent studies:

- Substituent Effects : The presence and position of substituents on the benzyl ring significantly influence COX-2 inhibition and antiproliferative activity.

- Hydrogen Bonding : Effective hydrogen bonding interactions with target enzymes are essential for enhancing selectivity and potency.

- Lipophilicity : Increasing lipophilicity often correlates with improved membrane permeability and bioavailability, which is critical for drug development .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Inhibition of COX Enzymes : A study demonstrated that derivatives based on this structure could selectively inhibit COX-2 while sparing COX-1, thus reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

- Cancer Treatment Models : In vitro experiments showed that certain derivatives could effectively induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .

- Anti-inflammatory Drug Development : Research into its anti-inflammatory properties has led to potential therapeutic applications in treating chronic inflammatory diseases, with ongoing studies focusing on its mechanism of action .

作用機序

The mechanism of action of 1-Benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The methanesulfonyl group is known to enhance the compound’s binding affinity to its targets, while the benzyl and chloromethyl groups contribute to its overall stability and reactivity .

類似化合物との比較

Structural Variations and Substituent Effects

Table 1: Key Substituents of Selected Imidazole and Benzimidazole Derivatives

Key Observations:

- Position 1 : Benzyl or substituted benzyl groups are common, influencing lipophilicity and binding interactions.

- Position 2 : Methanesulfonyl in the target compound contrasts with pyrrole (5f) or phenyl (3c) groups in others, altering electronic properties.

Spectroscopic Characterization

Table 2: NMR and IR Data Comparison

Insights :

生物活性

1-Benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a compound belonging to the imidazole family, which is well-known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential medicinal applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group and a chloromethyl moiety attached to the imidazole ring, alongside a methanesulfonyl group. These structural components are significant as they influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 1-benzyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole have shown promising results against various cancer cell lines. A notable derivative exhibited an IC50 value of 57.4 μM against DLD-1 colorectal cancer cells and 79.9 μM against MCF-7 breast cancer cells, outperforming cisplatin in certain contexts . The mechanism of action appears to involve interaction with nuclear DNA and induction of apoptosis independent of the p53 pathway.

Anti-inflammatory Activity

The compound has been evaluated for its selectivity as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial in managing inflammation. The synthesized imidazole derivatives demonstrated selective inhibitory activity against COX-2, with one derivative showing an IC50 of 0.71 µM and a selectivity index of 115 compared to traditional COX inhibitors like Celecoxib . This suggests that modifications in the imidazole structure can enhance anti-inflammatory properties.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, some derivatives displayed MIC values comparable to standard antibiotics .

| Compound Type | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Nitroimidazole | MRSA | 6.5 | |

| Benzimidazole | Staphylococcus aureus | 4 |

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is closely linked to their structural features. The presence of substituents like methylsulfonyl and chloromethyl groups has been shown to enhance binding affinity to biological targets such as COX-2 receptors . Molecular docking studies indicate that these groups facilitate effective hydrogen bonding interactions with key amino acids in the active site of enzymes.

Case Studies

Several studies have investigated the effects of imidazole derivatives on various biological systems:

- Cyclooxygenase Inhibition : A series of 5-substituted imidazoles were synthesized and tested for COX-2 inhibition, revealing that specific substitutions significantly enhanced their potency .

- Anticancer Mechanisms : Research demonstrated that certain imidazole compounds could induce apoptosis in cancer cells through mitochondrial pathways, providing insights into their potential as chemotherapeutic agents .

- Antimicrobial Efficacy : Compounds were tested against various bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Q & A

Q. Table 1. Comparative Synthesis Yields and Spectral Data

| Compound | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 5f (R = H) | 39 | 5.81 (s, CH₂Ph) | 44.1 (SO₂CH₃) | |

| 5g (R = 4-F) | 15 | 5.77 (s, CH₂Ph) | 46.7 (CH₂Ph-F) | |

| 5h (R = 4-Cl) | 37 | 5.81 (s, CH₂Ph) | 46.7 (CH₂Ph-Cl) |

Q. Table 2. Computational Predictions vs. Experimental Data

| Parameter | Predicted (DFT) | Experimental | Discrepancy Source |

|---|---|---|---|

| LogP | 2.8 | 2.6 | Solvent polarity |

| CYP3A4 Inhibition | High | Moderate | Metabolite shielding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。